molecular formula C7H13NO5S B8356073 (Morpholine-4-sulfonyl)acetic acid methyl ester

(Morpholine-4-sulfonyl)acetic acid methyl ester

Cat. No. B8356073
M. Wt: 223.25 g/mol
InChI Key: MWFORIJRKWXARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888351B2

Procedure details

To chlorosulfonyl-acetic acid methyl ester (3.39 g, 19.6 mmol) in dichloromethane (50 mL) is added morpholine (8.6 mL, 98 mmol). The resulting mixture is stirred at rt during 2 h and the solvent is evaporated to yield the title compound.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH2:4][S:5](Cl)(=[O:7])=[O:6].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>ClCCl>[CH3:1][O:2][C:3](=[O:9])[CH2:4][S:5]([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
COC(CS(=O)(=O)Cl)=O
Name
Quantity
8.6 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at rt during 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CS(=O)(=O)N1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.